Product packaging for Leucinostatin A, hydrochloride(Cat. No.:CAS No. 78149-02-7)

Leucinostatin A, hydrochloride

Cat. No.: B1235351
CAS No.: 78149-02-7
M. Wt: 1255.1 g/mol
InChI Key: KYSJXTLBNZDPBH-XMXXDQCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucinostatin A, hydrochloride is a nonribosomal peptide antibiotic complex originally isolated from the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus ) . This compound displays a broad spectrum of potent bioactivity, making it a valuable tool for microbiological and cell biology research. Its primary research applications include the study of mitochondrial function, investigation of novel antiprotozoal agents, and exploration of membrane permeability mechanisms. The main component of the leucinostatin complex, Leucinostatin A is an atypical hydrophobic nonapeptide featuring several uncommon amino acids, with a molecular formula of C 62 H 111 N 11 O 13 and a molecular weight of 1218.6 g/mol . Recent and detailed mechanistic studies have elucidated that Leucinostatin A exerts a dual inhibitory effect on oxidative phosphorylation in mitochondria . At lower concentrations (nanomolar range), it acts as a specific inhibitor of the mitochondrial ATP synthase, directly blocking ATP synthesis . At higher concentrations, it functions as an uncoupling agent, dissipating the mitochondrial membrane potential . This potent interference with cellular energy production underpins its high toxicity in vivo, with a reported murine intraperitoneal LD 50 of 1.6-1.8 mg/kg . Consequently, it serves as an excellent pharmacological tool for probing mitochondrial function and stress. Research interest in Leucinostatin A remains high due to its remarkable antiprotozoal activity against parasites such as Plasmodium falciparum (malaria), Trypanosoma brucei (sleeping sickness), and Leishmania species in the low nanomolar range . Its efficacy is attributed to the hypersusceptibility of these single-mitochondrion parasites to disruption of their energy metabolism . Furthermore, it has been shown to inhibit cell surface expression of viral glycoproteins and exhibits potent activity against various Gram-positive bacteria and fungi . The compound is provided with a purity of >95% by HPLC and should be stored desiccated at -20°C. It is soluble in ethanol, methanol, DMF, or DMSO, and has limited solubility in water . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H112ClN11O13 B1235351 Leucinostatin A, hydrochloride CAS No. 78149-02-7

Properties

CAS No.

78149-02-7

Molecular Formula

C62H112ClN11O13

Molecular Weight

1255.1 g/mol

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-[1-(dimethylamino)propan-2-ylamino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C62H111N11O13.ClH/c1-21-38(9)23-24-49(77)73-33-40(11)31-47(73)55(82)66-46(30-39(10)29-43(75)32-42(74)22-2)53(80)68-50(51(78)37(7)8)56(83)70-61(15,16)58(85)67-44(27-35(3)4)52(79)65-45(28-36(5)6)54(81)69-62(17,18)59(86)71-60(13,14)57(84)63-26-25-48(76)64-41(12)34-72(19)20;/h23-24,35-41,43-47,50-51,75,78H,21-22,25-34H2,1-20H3,(H,63,84)(H,64,76)(H,65,79)(H,66,82)(H,67,85)(H,68,80)(H,69,81)(H,70,83)(H,71,86);1H/b24-23+;

InChI Key

KYSJXTLBNZDPBH-XMXXDQCKSA-N

SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C.Cl

Isomeric SMILES

CCC(C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C.Cl

Canonical SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C.Cl

Related CAS

76600-38-9 (Parent)

Synonyms

A 20668
leucinostatin
leucinostatin A
leucinostatin A, hydrochloride
leucinostatin A, monoacetate salt
paecilotoxin A

Origin of Product

United States

Origin and Biosynthetic Investigations of Leucinostatin A, Hydrochloride

Fungal Production Sources and Isolation Methodologies in Research

Leucinostatins are produced by a variety of filamentous fungi. mdpi.comnih.gov Research has primarily focused on a few key species, leading to the characterization of Leucinostatin (B1674795) A and its analogs.

Purpureocillium lilacinum Strains and Metabolite Isolation

Purpureocillium lilacinum, a common soil fungus also known for its potential as a biocontrol agent, is a prominent producer of leucinostatins. mdpi.comnih.gov This fungus was previously classified under the genus Paecilomyces. nih.gov Strains of P. lilacinum have been isolated from diverse environments, including soil, plant roots, and insects. mdpi.comnih.gov

The isolation of leucinostatins from P. lilacinum cultures typically involves extraction from the culture medium. mdpi.com In a notable study, a new peptaibiotic, Leucinostatin Y, was isolated from the culture broth of the entomoparasitic fungus Purpureocillium lilacinum 40-H-28. acs.orgnih.govfigshare.com The structural elucidation of these metabolites relies on a combination of advanced analytical techniques, including: nih.govnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Tandem Mass Spectrometry (MS/MS)

1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy

Chiral High-Performance Liquid Chromatography (HPLC)

Advanced Marfey's analysis for determining the absolute configuration of amino acid residues

Paecilomyces lilacinus Studies

Before its reclassification, Paecilomyces lilacinus was the name under which much of the initial research on leucinostatin production was conducted. nih.govbioaustralis.comscbt.com Studies on strains isolated from both soil and cases of human oculomycosis confirmed the production of these peptide mycotoxins. nih.gov Leucinostatin was initially thought to be a single compound but was later revealed to be a complex of closely related components. nih.gov Leucinostatin A is recognized as the major component of this atypical nonapeptide complex produced by P. lilacinus. bioaustralis.comagscientific.com The production of leucinostatins by Australian isolates of P. lilacinus has also been investigated in relation to their nematicidal activity. nih.gov

Ophiocordyceps spp. and Analogous Metabolite Discovery

In addition to Purpureocillium, species within the genus Ophiocordyceps have been identified as producers of leucinostatins. nih.gov Research on Ophiocordyceps spp. has led to the discovery of new leucinostatin analogs. nih.govnih.gov A study focusing on these fungi successfully determined the structures of four new leucinostatin analogs alongside six known ones, including Leucinostatin A. nih.govnih.govacs.org The isolation and characterization of these compounds from Ophiocordyceps sp. have been crucial in identifying their potential as antiparasitic agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.orgresearchgate.net

Genetic and Enzymatic Basis of Leucinostatin A, Hydrochloride Biosynthesis

The biosynthesis of Leucinostatin A is a complex process orchestrated by a dedicated set of genes and enzymes, highlighting the sophisticated metabolic capabilities of these fungi.

Identification and Characterization of Leucinostatin Gene Clusters (lcs cluster)

Genome mining of Purpureocillium lilacinum has been instrumental in uncovering the genetic blueprint for leucinostatin production. nih.gov This research led to the identification of the leucinostatin gene cluster, termed the "lcs cluster". nih.gov This cluster contains a collection of genes responsible for the synthesis, modification, and regulation of leucinostatins. nih.gov

In P. lilacinum, the lcs cluster is comprised of 20 genes. nih.govnih.gov Comparative genomic analysis has revealed a homologous gene cluster in Tolypocladium ophioglossoides. nih.gov The expression of genes within the lcs cluster is significantly upregulated when the fungus is grown in a leucinostatin-inducing medium. nih.gov Key regulatory elements within the cluster, such as the transcription factor LcsF, have been identified. vulcanchem.comvulcanchem.com Overexpression of lcsF has been shown to increase the production of Leucinostatins A and B by 1.5-fold. nih.gov Another crucial gene, lcsL, a putative bZIP transcription factor, has been shown to be essential for regulating the synthesis of leucinostatins. nih.govresearchgate.net Disruption of lcsL leads to a significant reduction in the expression of other cluster genes and an undetectable level of leucinostatin output. nih.gov

Role of Non-Ribosomal Peptide Synthetases (NRPS) in Assembly

The core of the leucinostatin biosynthetic pathway is a large, multi-domain enzyme known as a Non-Ribosomal Peptide Synthetase (NRPS). nih.govnih.gov These mega-enzymes are responsible for assembling peptides without the use of ribosomes. nih.gov

The central enzyme in the lcs cluster is LcsA, a ten-module NRPS. nih.govvulcanchem.com Each module of the NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. researchgate.net The LcsA enzyme is composed of condensation (C), adenylation (A), and peptidyl carrier protein (PCP) or thiolation (T) domains. vulcanchem.comvulcanchem.com The biosynthesis of leucinostatins also involves a polyketide synthase (PKS) for the generation of the initial fatty acid moiety, 4-methylhex-2-enoic acid. vulcanchem.com This fatty acid is then attached to the peptide backbone. vulcanchem.com The final structure of Leucinostatin A includes several unusual amino acids, such as 4-methyl-L-proline (MePro) and 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA). nih.gov

Methylation Processes: N-methyltransferase (LcsG) Activity and Terminal Modifications

A critical step in the biosynthesis of Leucinostatin A is the series of methylation events that occur at the C-terminus of the peptide chain. This process is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (NMT) enzyme, LcsG. researchgate.netvulcanchem.com

Research has shown that LcsG is a fungal NMT responsible for the iterative terminal N-methylation of the leucinostatin peptide precursor. researchgate.netresearchgate.netuliege.be Genetic studies, including gene deletion and overexpression experiments in P. lilacinum, have confirmed the essential role of the lcsG gene. researchgate.net Deletion of lcsG results in the abolishment of methylated leucinostatins, such as Leucinostatin A, and leads to the accumulation of unmethylated intermediates. researchgate.netresearchgate.net

In vitro assays and high-resolution electrospray ionization mass spectrometry (HRESI-MS-MS) analysis have demonstrated that LcsG iteratively methylates the terminal amine group. researchgate.netresearchgate.netuliege.be The methylation occurs at the NH2, NHCH3, and N(CH3)2 sites in the C-terminal unit of various leucinostatin precursors. researchgate.netresearchgate.netuliege.be This terminal modification, which results in the N1,N1-dimethylpropane-1,2-diamine (DPD) moiety found in Leucinostatin A, is significant for the molecule's bioactivity, enhancing its lipophilicity and stability. nih.govvulcanchem.com

Structural and mechanistic studies propose that the catalytic action of LcsG involves two key aspartate residues (D368 and D395) that coordinate the target nitrogen atom for the subsequent methylation reaction. researchgate.netresearchgate.netresearchgate.net

Table 1: Key Gene Involved in Leucinostatin A Methylation

Gene Encoded Enzyme Conserved Domain Deduced Function
lcsG N-methyltransferase Methyltransf_2 Catalyzes the iterative N-methylation at the C-terminus of the leucinostatin peptide. researchgate.netresearchgate.netvulcanchem.com

Proposed Biosynthetic Pathways and Intermediates

The biosynthesis of Leucinostatin A is a hybrid polyketide-non-ribosomal peptide pathway. nih.gov The entire process is governed by the lcs gene cluster, which includes genes for a core non-ribosomal peptide synthetase (NRPS), polyketide synthases (PKS), and various modifying enzymes. nih.govnih.gov

The proposed pathway begins with the synthesis of the N-terminal fatty acid moiety, 4-methylhex-2-enoic acid, by a PKS. nih.govuniprot.org This polyketide is then transferred to the multimodular NRPS enzyme, LcsA, a process likely mediated by an acyl-CoA ligase (LcsD) and a thioesterase (LcsE). uniprot.org

The LcsA enzyme, which contains ten modules, then sequentially adds the nine amino acid residues that form the peptide backbone. nih.govresearchgate.net These residues include several non-proteinogenic amino acids such as 4-methyl-L-proline (MePro), 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA), hydroxyleucine (HyLeu), and α-aminoisobutyric acid (AIB). nih.gov

After the assembly of the linear lipopeptide, it undergoes several modifications. A key hydroxylation step is catalyzed by a cytochrome P450 monooxygenase, with three potential genes (lcsI, lcsK, and lcsN) identified in the cluster. nih.gov The final steps involve the terminal modifications at the C-terminus, including a transamination reaction and the iterative methylation catalyzed by LcsG, as detailed previously, to form the final Leucinostatin A molecule. nih.gov

Table 2: Genes in the Leucinostatin Biosynthetic Cluster (lcs)

Gene Deduced Function
lcsA Non-ribosomal peptide synthetase (NRPS) for peptide backbone assembly. nih.govresearchgate.net
lcsB/lcsC Polyketide synthases (PKS) for fatty acid synthesis. vulcanchem.com
lcsD Acyl-CoA ligase. uniprot.org
lcsE Thioesterase. uniprot.org
lcsF Transcription factor, positive regulator. nih.gov
lcsG N-methyltransferase for terminal methylation. researchgate.netresearchgate.net
lcsH ABC transporter. researchgate.net
lcsI/lcsK/lcsN Cytochrome P450 monooxygenases potentially involved in hydroxylation. nih.govresearchgate.net
lcsL bZIP transcription factor regulating synthesis. nih.govresearchgate.net
lcsP Putative aminotransferase. nih.gov

Table 3: Proposed Intermediates in Leucinostatin A Biosynthesis

Compound Description
Linear aldehyde intermediate Formed after the release of the peptide skeleton from the NRPS. nih.gov
Transaminated intermediate Result of a transamination reaction on the linear aldehyde, accomplished by the putative aminotransferase LcsP. nih.gov
Unhydroxylated peptide intermediate Precursor before the hydroxylation of a leucine (B10760876) residue. nih.gov
Unmethylated peptide intermediate The substrate for the LcsG methyltransferase, which undergoes iterative methylation to form the final product. nih.govresearchgate.net

Structural Elucidation and Synthetic Chemistry of Leucinostatin A, Hydrochloride

Advanced Spectroscopic and Analytical Techniques for Structure Determination

The definitive structure of Leucinostatin (B1674795) A was established through the concerted application of several advanced analytical methods. nih.gov These techniques provided the necessary data to piece together its complex molecular architecture, which includes several uncommon amino acid residues. nih.govplos.org

High-Resolution Mass Spectrometry (HRMS and MS/MS) Applications

High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of Leucinostatin A, which was confirmed as C₆₂H₁₁₁N₁₁O₁₃. sci-hub.st Tandem mass spectrometry (MS/MS) played a pivotal role in sequencing the peptide chain. tandfonline.comnih.gov This technique involves the fragmentation of the parent ion and analysis of the resulting fragment ions. In the case of Leucinostatin A, B-type cleavage ions were dominant as N-terminal fragments, while V-type cleavages, along with X, Y, and Z types, were observed for the C-terminal ions. tandfonline.com The V-type ions were particularly predominant in the cleavages at the amino terminals of the leucyl and hydroxyleucyl residues. tandfonline.com This detailed fragmentation pattern analysis allowed for the deduction of the amino acid sequence. tandfonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

While initial structural studies in 1982 utilized mass spectrometry, NMR, IR, and degradative methods, detailed 1D and 2D NMR signal assignments for Leucinostatin A were not fully reported until later. nih.govsci-hub.st More recent and comprehensive NMR studies, including 1H, 13C, COSY, ROESY, HSQC, and HMBC experiments, have been essential in confirming the planar structure and providing detailed assignments of protons and carbons. researchgate.netnih.gov These experiments establish the connectivity of atoms within the molecule, confirming the sequence and the structure of the unusual amino acid residues. nih.gov For instance, the presence of a conjugated double bond and dimethylamino groups was indicated by early NMR data. rsc.org

Chiral HPLC and Marfey's Analysis for Stereochemical Assignment

Determining the absolute configuration of the chiral centers within Leucinostatin A was a critical step. Chiral High-Performance Liquid Chromatography (HPLC) and the advanced Marfey's method were employed to establish the stereochemistry of the amino acid components. sci-hub.stnih.govfigshare.com Marfey's method involves the derivatization of the amino acid hydrolysate with a chiral reagent, followed by HPLC analysis to separate and identify the D and L isomers. sci-hub.stnih.govfigshare.com This, in combination with chiral HPLC, allowed for the definitive assignment of the stereochemistry of the various amino acid residues. nih.govacs.org

Stereochemical Considerations and Resolution of Contested Configurations

The initial structural elucidation of Leucinostatin A proposed a specific stereochemistry for its constituent amino acids. nih.gov However, the total synthesis of the molecule in 2017 led to a significant revision of the previously assumed configuration of the hydroxyl group within the (2S,4S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) residue. nih.govnih.gov Careful analysis of NMR data, HPLC profiles, and biological activity of the synthetic compound revealed that the correct configuration of the secondary alcohol in the AHMOD residue is R, not S as had been previously reported. nih.govsci-hub.se This revision underscores the importance of total synthesis in verifying and, when necessary, correcting the structures of complex natural products.

Total Synthesis Strategies and Methodological Advancements

The first total synthesis of Leucinostatin A was a significant achievement, not only for confirming its structure but also for showcasing advancements in synthetic methodology. nih.govsci-hub.se This synthesis provided a route to access this complex molecule and its analogs for further study. sci-hub.se

Catalytic Asymmetric Reactions in Leucinostatin A Synthesis

A key feature of the successful total synthesis was the strategic use of several catalytic asymmetric reactions. nih.govsci-hub.se These reactions are highly efficient in creating chiral centers with a high degree of stereocontrol. The synthesis of Leucinostatin A utilized four such reactions, including a nitroaldol reaction, a thioamide-aldol reaction, a Strecker-type reaction, and the alcoholysis of 3-methylglutaric anhydride. nih.gov The application of these catalytic asymmetric processes demonstrated their power in the construction of complex, stereochemically rich molecules like Leucinostatin A. nih.govacs.orgresearchgate.net For example, the synthesis of the β-hydroxy thioamide intermediate was achieved with good yield and enantioselectivity using a copper-catalyzed thioamide-aldol reaction. acs.org These modern synthetic methods represent a significant step forward in the ability to construct complex natural products with high efficiency and precision. bikaken.or.jp

Synthesis of Key Unusual Amino Acid Precursors

The complex structure of Leucinostatin A is characterized by the presence of several non-proteinogenic or "unusual" amino acids that are crucial for its biological activity. The total synthesis of Leucinostatin A and its analogues necessitates the efficient and stereocontrolled preparation of these unique building blocks. Key among these are (2S,4R)-4-methylproline (MePro), α-aminoisobutyric acid (Aib), and the complex side chain precursor, (2S,3R,4R,6E)-3-hydroxy-4,6-dimethyloct-6-enoic acid (HyDMOA), which forms part of the 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) residue. researchgate.netnih.gov

Synthesis of (2S,4R)-4-methylproline (MePro)

Several synthetic strategies have been developed for the stereoselective synthesis of (2S,4R)-4-methylproline.

Chemoenzymatic Synthesis: An efficient one-pot chemoenzymatic method starts from L-leucine. chemrxiv.orgresearchgate.netchemrxiv.org This process utilizes an engineered enzyme for hydroxylation at the δ-position of L-leucine, which is followed by an in-situ cyclization and reduction to yield (2S,4R)-4-methylproline. chemrxiv.org

Asymmetric Alkylation: A highly diastereoselective route to all four isomers of 4-methylproline has been developed, relying on an Evans asymmetric alkylation to establish the stereochemistry of the methyl group at the C4 position. nih.gov This method provides gram-scale quantities with excellent stereochemical control. nih.gov

From Hydroxyproline: Another approach begins with the commercially available (4R)-4-hydroxy-L-proline. frontiersin.org The synthesis involves Nα-Boc protection and tBu esterification, followed by a Dess-Martin periodinane oxidation of the hydroxyl group to a ketone. A subsequent Wittig reaction introduces the methyl group, and a selective reduction using Crabtree's catalyst establishes the desired (4R) stereochemistry of the methyl group. frontiersin.org

Synthesis of α-Aminoisobutyric Acid (Aib)

α-Aminoisobutyric acid (Aib) is a simple, achiral α,α-disubstituted amino acid. Its synthesis is relatively straightforward, but methods have been developed for isotopic labeling and further derivatization.

Strecker Synthesis: This classical method has been employed for the synthesis of ¹⁵N-labeled Aib. researchgate.net While initial attempts resulted in poor yields, the inclusion of a cosolvent during the formation of the aminoisobutyronitrile precursor significantly improved the outcome. researchgate.net

Radiolabeling for Imaging: For applications in positron emission tomography (PET), Aib has been labeled with ¹¹C. nih.gov One method introduces the label via [¹¹C]CH₃I, offering an alternative to syntheses using [¹¹C]HCN and avoiding potential cyanide contamination in the final product. nih.gov

Enantioselective Functionalization: While Aib itself is achiral, it can serve as a starting point for creating chiral α,α-disubstituted amino acids. A Palladium(II)-catalyzed enantioselective β-C(sp³)–H arylation of N-phthalyl-protected Aib has been reported, providing access to a diverse range of non-natural chiral amino acids with high enantiomeric excess. rsc.orgrsc.org

Synthesis of the AHMOD Precursor

The synthesis of the (2S,3R,4R,6E)-3-hydroxy-4,6-dimethyloct-6-enoic acid (HyDMOA) moiety, a key component of the AHMOD residue, is considered a significant challenge in the total synthesis of Leucinostatin A due to its multiple stereocenters. acs.org

First-Generation Synthesis: An early approach involved a diastereoselective aldol (B89426) reaction to construct the carbon backbone. sci-hub.se This synthesis utilized a chiral Belokon complex to introduce the α-amino acid portion diastereoselectively. sci-hub.se

Improved Aldol Approach: A later, improved synthesis also employed an aldol reaction strategy but started from a chiral glutamic acid diester. sci-hub.se This method featured a one-carbon homologation using Wittig-type chemistry to build the necessary framework before the key aldol reaction. sci-hub.se

Development of Synthetic Analogues and Derivatives for Research

The potent bioactivity and toxicity of Leucinostatin A have prompted extensive research into the synthesis of analogues and derivatives. These studies aim to elucidate structure-activity relationships (SAR), reduce cytotoxicity while maintaining or improving desired activities, and probe the molecule's mechanism of action. nih.govnih.gov The primary method for generating these derivatives has been microwave-assisted solid-phase peptide synthesis (SPPS). nih.govresearchgate.net

Simplification and SAR Studies

Initial efforts focused on simplifying the complex structure of Leucinostatin A to create more accessible compounds for research. This led to the development of derivatives like ZHAWOC6025 and ZHAWOC6027 (lefleuganan), which retained potent antiprotozoal activity against Trypanosoma brucei but exhibited reduced cytotoxicity compared to the natural product. nih.govnih.govresearchgate.net

Subsequent SAR studies involved systematically modifying different regions of the molecule:

N-Terminus: The N-terminal acyl group has been identified as essential for biological activity. nih.gov Replacing the natural 4-methylhex-2-enoic acid with more hydrophobic groups like an ethyl cyclohexyl or n-octyl sidechain enhanced activity five- to tenfold. d-nb.info Conversely, introducing hydrophilic groups like glutamic acid or a shorter n-butyl chain diminished the potency. nih.gov

Peptide Core: Alanine (B10760859) scanning, where individual amino acid residues are replaced with alanine, revealed that the full nonapeptide length is generally required for antitumoral activity. acs.org

Position 7 (Hydroxyleucine): A key finding from comparative studies of Leucinostatin A and the synthetic analogue lefleuganan (B10860345) was the critical role of the hydroxyleucine (HyLeu) residue at position 7. acs.orgresearchgate.net This residue was identified as the crucial moiety responsible for the specific inhibition of mitochondrial ATP synthase and, consequently, for the high systemic toxicity of Leucinostatin A. acs.orgresearchgate.net Lefleuganan, which lacks this residue, does not specifically target the ATP synthase and shows significantly reduced toxicity, making it a candidate for clinical development against cutaneous leishmaniasis. acs.orgresearchgate.netresearchgate.net

Position 8 (AHMOD Side Chain): Modifications to the complex AHMOD side chain at position 8 have a substantial impact on antiparasitic activity. nih.gov However, due to the synthetic complexity of this residue, fewer analogues with variations at this position have been produced. acs.org

The table below summarizes the activity of key Leucinostatin A derivatives against Trypanosoma brucei rhodesiense and their cytotoxicity in rat L6 cells.

CompoundDescriptionIC₅₀ on T. b. rhodesiense (nM)Cytotoxicity on L6 cells (nM)Selectivity Index (SI)
Leucinostatin A Natural Product0.4259648
ZHAWOC6025 (2) Simplified analogue6.4>9000>1406
Lefleuganan (4) Simplified analogue3.61563434
Analogue 7 Glutamic acid at N-terminus>1000>9000N/A
Analogue 10 n-Hexyl at N-terminus0.8321401

Data sourced from Brand et al., 2021. nih.govnih.gov

These studies demonstrate that the biological profile of Leucinostatin A can be finely tuned through chemical synthesis. By creating simplified and targeted derivatives, researchers have been able to separate the potent antiprotozoal effects from the high mammalian toxicity, paving the way for the development of new therapeutic agents. acs.orgnih.gov The main site of antiprotozoal action for both natural and synthetic leucinostatins appears to be the destabilization of the inner mitochondrial membrane. nih.govnih.gov

Structure Activity Relationship Sar Studies of Leucinostatin A, Hydrochloride and Analogues

Identification of Essential Structural Motifs for Biological Activity

The integrity of the nonapeptide backbone of Leucinostatin (B1674795) A is fundamental to its biological function. researchgate.netresearchgate.net Research involving the synthesis of twenty truncated peptide analogues of Leucinostatin A demonstrated that the nonapeptide structure as a whole is essential for its antiproliferative activity. researchgate.netresearchgate.net This core framework forces the molecule into a specific three-dimensional shape, an α-helical conformation, which is believed to be crucial for its interaction with biological membranes. acs.orgnih.gov The helical structure, with a length of about 21 Å, facilitates its membrane-modifying activities. researchgate.net Any significant truncation of this peptide chain leads to a substantial loss of activity, highlighting the importance of the complete nine-residue sequence for maintaining the correct spatial arrangement required for its function. researchgate.net

While the nonapeptide framework is essential, specific amino acid residues within the sequence make critical contributions to the molecule's potency and mechanism of action.

Hydroxyleucine (HyLeu): The hydroxyleucine residue at position 7 has been identified as a key moiety responsible for the specific inhibition of mitochondrial ATP synthase and, consequently, for systemic toxicity. acs.orgfigshare.comnih.govresearchgate.net In comparative studies, analogues where HyLeu is replaced by leucine (B10760876), such as in the synthetic derivative lefleuganan (B10860345), show a dramatic reduction in ATP synthase inhibition and acute toxicity, while retaining potent antiprotozoal activity. acs.orgnih.govresearchgate.netnih.gov This suggests that the hydroxyl group of HyLeu is pivotal for the specific interaction with ATP synthase. acs.org

Aminoisobutyric Acid (Aib): Leucinostatin A contains three α-aminoisobutyric acid (Aib) residues. Alanine (B10760859) scanning experiments have shown that these residues are not equally important. researchgate.netnih.gov Replacement of the Aib at position 2 with alanine was tolerated with little loss of activity. nih.govresearchgate.net However, replacing the Aib residue at position 3 resulted in a significant reduction in activity, indicating its importance for maintaining the peptide's active conformation or interaction with its target. nih.govd-nb.info

Other Key Residues: Alanine scanning has also underscored the importance of other residues. The replacement of Leu-5 and the unusual amino acid (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) at position 8 led to a decrease in activity by an order of magnitude. nih.govresearchgate.net This indicates that the side chains of these residues are crucial for the molecule's biological function.

Residue PositionOriginal ResidueModificationImpact on ActivityReference
2AibAlanine replacementTolerated, little to no loss of activity nih.govresearchgate.net
3AibAlanine replacementReduced activity by an order of magnitude nih.govd-nb.info
5LeuAlanine replacementReduced activity by an order of magnitude nih.gov
7HyLeuLeucine replacementReduced ATP synthase inhibition and systemic toxicity acs.orgfigshare.comnih.gov
8AHMODAlanine replacementReduced activity by an order of magnitude nih.gov

The terminal ends of the Leucinostatin A peptide are heavily modified, and these modifications are not merely passive caps (B75204) but active contributors to its biological profile.

N-terminal Acyl Group: The lipophilic N-terminal acyl group, specifically the (4S,2E)-4-methylhex-2-enoic acid, is essential for bioactivity. nih.govresearchgate.net This fatty acid chain enhances the molecule's hydrophobicity, facilitating its insertion into and interaction with lipid membranes. d-nb.info Studies have shown that replacing this unsaturated acyl chain with a simple acetyl group resulted in a 1000-fold decrease in affinity, demonstrating the critical role of this lipophilic tail. nih.govresearchgate.net Further modifications at the N-terminus, such as replacing the AHMOD side chain with an ethyl cyclohexyl or n-octyl group, have been shown to improve activity five- to tenfold. d-nb.info

C-terminal Modifications: The C-terminus of Leucinostatin A is an N¹,N¹-dimethylpropane-1,2-diamine. The basicity of this terminal amine is important. nih.gov Modifications that reduce the basicity, such as introducing a morpholine (B109124) or a difluoro ethyl methyl amine, led to a reduction in potency. nih.gov Furthermore, converting the terminal amine into a carboxylic acid, as seen in Leucinostatin Y, resulted in a compound that was far less active against bacteria, fungi, and cancer cells. nih.govresearchgate.net This highlights the importance of the positively charged or basic C-terminus for the compound's function. nih.gov

Contribution of Specific Amino Acid Residues (e.g., Hydroxyleucine, Aminoisobutyric Acid)

Comparative SAR Analysis with Related Compounds (e.g., Lefleuganan)

A powerful approach to understanding the SAR of Leucinostatin A is to compare it with its synthetic analogues, most notably Lefleuganan. Lefleuganan was developed through rational design to retain the potent antiprotozoal activity of Leucinostatin A while reducing its high mammalian toxicity. acs.orgnih.govresearchgate.net

Lefleuganan differs from Leucinostatin A at five key positions. nih.gov These modifications collectively result in a compound with a significantly improved therapeutic window. While both compounds exhibit potent, low nanomolar antiprotozoal activity, Leucinostatin A is a potent inhibitor of mitochondrial ATP synthase, a mechanism largely absent in Lefleuganan. acs.orgnih.govresearchgate.net The key structural change responsible for this difference is the substitution of hydroxyleucine at position 7 in Leucinostatin A with leucine in Lefleuganan. acs.orgfigshare.comnih.gov This single hydroxyl group appears critical for the specific interaction with and inhibition of mammalian ATP synthase, which is a primary source of Leucinostatin A's toxicity. acs.org

The other modifications in Lefleuganan, such as the replacement of the AHMOD side chain with a simpler ethyl cyclohexyl group and the introduction of a cyclobutyl moiety at the C-terminus, contribute to simplifying the synthesis and potentially altering membrane interaction dynamics without sacrificing antiprotozoal efficacy. nih.govresearchgate.net These comparative analyses confirm that the antiprotozoal action is primarily mediated by membrane destabilization, whereas the systemic toxicity of Leucinostatin A is linked to specific enzyme inhibition. acs.orgnih.govnih.gov

Structural FeatureLeucinostatin ALefleugananImpact of ModificationReference
Residue 14-methyl-L-prolineProlineSimplifies synthesis nih.gov
N-Terminal GroupMichael Acceptorp-fluorophenyl groupAlters reactivity/stability nih.gov
Residue 7Hydroxyleucine (HyLeu)LeucineAbolishes ATP synthase inhibition, reducing toxicity acs.orgnih.govnih.gov
Residue 8 Side ChainAHMODEthyl cyclohexyl groupSimplifies synthesis, maintains lipophilicity nih.gov
C-TerminusN¹,N¹-dimethylpropane-1,2-diamineCyclobutyl amine moietyMay increase metabolic stability nih.govnih.gov
Antiprotozoal IC₅₀ (T. brucei)~0.25 nM~0.39 nMPotency is retained acs.org
Primary Toxicity MechanismATP Synthase InhibitionMembrane DestabilizationToxicity mechanism is decoupled from efficacy acs.orgnih.gov

Rational Design and Synthesis of Modified Leucinostatin A, Hydrochloride Analogues

The insights gained from SAR studies have fueled the rational design and synthesis of numerous Leucinostatin A analogues. rsc.orgnih.gov The primary goals of these synthetic efforts have been to simplify the complex structure of the natural product, reduce its toxicity to mammalian cells, and maintain or enhance its potent antimicrobial or antiprotozoal activity. nih.govresearchgate.net

The synthesis of these analogues often employs techniques like microwave-assisted solid-phase peptide synthesis (SPPS), which allows for the systematic modification of the peptide backbone and its side chains. acs.orgnih.gov Researchers have explored a wide chemical space by creating derivatives with alterations in all regions of the molecule. nih.govnih.gov

Key strategies in the rational design of analogues include:

Simplifying Complex Residues: The synthetically challenging AHMOD residue has been a major target for replacement. acs.org Studies found that simpler lipophilic side chains, such as ethyl cyclohexyl or n-octyl groups, could effectively replace AHMOD and in some cases even enhance antiprotozoal potency. nih.govd-nb.info

Modulating Lipophilicity and Charge: The N-terminal acyl group and the C-terminal amine have been systematically modified. Replacing the N-terminal Michael acceptor with groups like 4-fluorobenzoic acid and functionalizing the C-terminal amine with moieties like a cyclobutyl amine were found to have little negative impact on antiprotozoal potency while potentially improving metabolic stability. nih.gov

Exploring Stereochemistry: The synthesis of an analogue made entirely of unnatural D-amino acids showed similar antiprotozoal activity to its L-amino acid counterpart. nih.gov This surprising finding suggests that the compound class may not interact with a specific chiral protein target but rather exerts its effect through a more general mechanism like membrane destabilization, where both left- and right-handed helices can be active. nih.gov

These synthetic endeavors have successfully produced simplified compounds that are equally as potent as the natural Leucinostatin A but possess a significantly better selectivity index, making them viable candidates for further drug development. nih.govresearchgate.net

Analogue/Modification StrategyKey Structural ChangeObjectiveResultReference
Leucine at Pos. 7Replace HyLeu with LeuReduce toxicitySignificantly decreased ATP synthase inhibition and toxicity acs.orgnih.gov
Simplified Side Chain at Pos. 8Replace AHMOD with ethyl cyclohexyl or n-octylSimplify synthesis, maintain activityMaintained or improved antiprotozoal potency nih.govd-nb.info
D-amino Acid AnalogueReplace all L-amino acids with D-amino acidsInvestigate target interactionSimilar activity, suggesting a non-chiral target interaction nih.gov
Reduced C-terminus BasicityReplace dimethylamine (B145610) with morpholine or difluoro ethyl methyl amineInvestigate role of C-terminusReduced potency nih.gov
Leucinostatin YReplace C-terminal amine with carboxylic acidInvestigate role of C-terminusGreatly reduced activity nih.govresearchgate.net
LefleugananMultiple modifications including Leu at Pos. 7Create clinical candidateRetained antiprotozoal activity with strongly reduced toxicity acs.orgnih.govnih.govresearchgate.net

Mechanistic Investigations of Leucinostatin A, Hydrochloride Biological Activity

Mitochondrial ATP Synthase Inhibition and Oxidative Phosphorylation Uncoupling

Leucinostatin (B1674795) A is a potent modulator of mitochondrial function, primarily targeting the machinery of oxidative phosphorylation. nih.gov Its action is twofold, acting as both a specific inhibitor of ATP synthase at lower concentrations and an uncoupler of the mitochondrial membrane potential at higher concentrations. nih.gov This dual interference with the crucial process of cellular energy production is a key aspect of its biological impact. nih.gov Studies have shown that Leucinostatin A inhibits ATP synthesis in the mitochondria of various organisms, including humans, bovines, and yeast, at nanomolar concentrations. nih.govresearchgate.net

Specific Interaction with F0 Subunit of ATP Synthase

The inhibitory effect of Leucinostatin A on ATP synthesis is attributed to its specific interaction with the F0 subunit of the mitochondrial ATP synthase. d-nb.infowiley.com The F0 subunit is the proton-translocating portion of the enzyme embedded within the inner mitochondrial membrane. nih.gov Research indicates that Leucinostatin A binds to the c-subunit of the F0 complex. d-nb.info This interaction is thought to block the essential carboxylate of glutamic acid residue 59 (Glu59), which is critical for proton translocation and, consequently, ATP synthesis. d-nb.infoacs.org This mechanism of action is supported by findings that Leucinostatin A does not inhibit the isolated F1 catalytic portion of the ATPase, further pinpointing the F0 subunit as the specific target. d-nb.infonih.gov Docking studies have visually corroborated the direct interaction between Leucinostatin A and the mitochondrial ATP synthase. wiley.com

Modulation of Mitochondrial Membrane Potential and Respiration

The interaction of Leucinostatin A with mitochondria leads to significant changes in the mitochondrial membrane potential (ΔΨm) and respiration. At low concentrations (e.g., 25 nM), Leucinostatin A has been observed to cause hyperpolarization of the inner mitochondrial membrane. nih.govresearchgate.netacs.org This hyperpolarization is a consequence of the inhibition of proton flow through the ATP synthase, leading to a buildup of the proton gradient. researchgate.net

However, as the concentration of Leucinostatin A increases (e.g., >200 nM), it acts as an uncoupler of oxidative phosphorylation. nih.govresearchgate.netacs.org This uncoupling effect involves the dissipation of the proton gradient across the inner mitochondrial membrane, which in turn stimulates oxygen consumption (respiration) in the absence of ATP synthesis. nih.govacs.org This shift from inhibition to uncoupling is a concentration-dependent phenomenon, with the transition occurring between 100 and 200 nM in human fibroblasts. acs.org

Table 1: Effect of Leucinostatin A on Mitochondrial Parameters
ConcentrationEffectObserved PhenomenonReference
< 200 nMATP Synthase InhibitionSuppression of state 3 respiration nih.gov
> 240 nMUncoupling of Oxidative PhosphorylationStimulation of state 4 respiration nih.gov
25 nMHyperpolarizationIncreased mitochondrial membrane potential nih.govresearchgate.netacs.org
> 200 nMDepolarization (Uncoupling)Decreased mitochondrial membrane potential nih.govresearchgate.netacs.org

Cellular Membrane Interactions and Permeability Modulation

Beyond its specific effects on mitochondria, Leucinostatin A also interacts directly with cellular membranes, altering their structure and function. researchgate.netacs.org As a member of the peptaibol class of antibiotics, it possesses a hydrophobic core and a positively charged C-terminus, which facilitates its interaction with the negatively charged surfaces of cellular membranes. nih.govresearchgate.net

Interaction with Membrane Phospholipids (B1166683) and Cholesterol Content

The biological activity of Leucinostatin A is linked to its interactions with the lipid components of the cell membrane, particularly phospholipids and cholesterol. medkoo.comnih.gov Studies using liposomes have shown that the sensitivity of these artificial membranes to Leucinostatin A is enhanced when the cholesterol level is decreased. nih.gov This suggests that cholesterol content can modulate the peptide's ability to interact with and disrupt the membrane. nih.govmdpi.com The interaction with phospholipids is considered a primary step that can lead to subsequent effects, such as the inhibition of protein synthesis. nih.gov The ability of Leucinostatin A to interact with lipid bilayers can lead to changes in membrane permeability and structure. mdpi.com

Membrane Damage and Destabilization Effects

The interaction of Leucinostatin A with cellular membranes can lead to significant damage and destabilization. researchgate.netacs.org This effect has been observed in various cell types, including murine leukemia cells and mouse erythrocytes. nih.gov The mechanism of damage is thought to involve the insertion of the peptide into the lipid bilayer, which can lead to the formation of transient or stable pores. nih.gov This pore formation allows for the leakage of small hydrophilic molecules across the membrane. nih.gov The destabilizing effect of Leucinostatin A on biological membranes is a general characteristic that may contribute to its broad-spectrum toxicity against bacteria, fungi, and mammalian cells. nih.gov In some cases, this membrane destabilization is the primary mode of action, leading to efficient energetic uncoupling of negatively charged membranes. nih.govresearchgate.netacs.org

Modulation of Cellular Signaling Pathways

The biological activities of Leucinostatin A extend to the modulation of key cellular signaling pathways. A significant finding is its ability to inhibit the mTORC1 signaling pathway in certain cancer cell lines. nih.govnih.gov This inhibition is selective and correlates with the sensitivity of the cells to the compound. nih.gov The repression of mTORC1 signaling by Leucinostatin B, a closely related compound, has been demonstrated to be a consequence of ATP synthase inhibition. nih.govnih.gov

Inhibition of mTORC1 Signaling

Leucinostatin A has been identified as a potent inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.govnih.govacs.orgresearchgate.net This inhibition is a downstream consequence of its primary action on mitochondrial ATP synthase. nih.govnih.govresearchgate.net Research demonstrates that by repressing mitochondrial respiration through the inhibition of ATP synthase, leucinostatin A effectively impedes mTORC1 signaling. nih.govnih.govresearchgate.net This effect was observed to be selective, with leucinostatin-sensitive triple-negative breast cancer (TNBC) cell lines showing rapid inhibition of mTORC1 signaling, while resistant cells did not. nih.govnih.govacs.orgresearchgate.net

The link between ATP synthase inhibition and mTORC1 signaling was further solidified by experiments using oligomycin, another known ATP synthase inhibitor. nih.govnih.govresearchgate.net Oligomycin was found to replicate the selective inhibition of mTORC1 signaling and the subsequent growth impediment in the luminal androgen receptor (LAR) subtype of TNBC cells, similar to the effects of leucinostatin B. nih.govnih.govresearchgate.net This indicates that the disruption of mitochondrial energy production is a key mechanism through which leucinostatins exert their influence on the mTORC1 pathway.

Reduction of Insulin-like Growth Factor-I (IGF-I) Expression in Stromal Cells

A significant aspect of Leucinostatin A's biological activity is its ability to modulate the tumor microenvironment, specifically by targeting stromal cells. researchgate.netnih.gov Studies have shown that Leucinostatin A inhibits the growth of prostate cancer cells, not by acting on the cancer cells directly, but by reducing the expression of Insulin-like Growth Factor-I (IGF-I) in the surrounding prostate stromal cells (PrSCs). researchgate.netnih.gov IGF-I is a crucial growth factor that stimulates the proliferation of prostate cancer cells. researchgate.net

In co-culture systems where human prostate cancer cells (DU-145) were grown with PrSCs, Leucinostatin A demonstrated a stronger inhibitory effect on cancer cell growth compared to when the cancer cells were cultured alone. researchgate.net This effect was also observed in vivo, where Leucinostatin A significantly suppressed tumor growth in nude mice when DU-145 cells were co-inoculated with PrSCs, an effect not seen with tumors of DU-145 cells alone. researchgate.net

Further investigation using RT-PCR revealed that Leucinostatin A specifically downregulates IGF-I mRNA expression in PrSCs without affecting the expression of other molecules in the IGF axis. researchgate.net This targeted reduction of IGF-I secretion by stromal cells deprives the cancer cells of a key growth-promoting signal. researchgate.netnih.gov The mechanism for this is linked to Leucinostatin A's known function as a mitochondrial ATP synthase inhibitor. nih.gov Docking studies have confirmed a direct interaction between Leucinostatin A and mitochondrial ATP synthase. nih.gov Consequently, other inhibitors of mitochondrial ATP synthase have also been shown to reduce IGF-I expression in PrSCs, suggesting that the mitochondrial ATP synthase-IGF-I axis in stromal cells is a critical target for inhibiting cancer cell growth. nih.gov

CompoundTarget CellEffectMechanism
Leucinostatin AProstate Stromal Cells (PrSC)Inhibition of IGF-I expressionInhibition of mitochondrial ATP synthase
LCS-7 (Leucinostatin A derivative)Prostate Stromal Cells (PrSC)Reduction of IGF-I expressionInteraction with mitochondrial ATP synthase

Effects on Protein Synthesis (Indirect Mechanisms)

Leucinostatin A markedly inhibits protein synthesis in cells, an effect that appears to be an indirect consequence of its primary interaction with cellular membranes. nih.gov In studies using the murine leukemic cell line L1210, it was observed that while protein synthesis was significantly inhibited, the uptake of amino acids into the acid-soluble pool was not affected. nih.gov This suggests that the machinery for amino acid transport across the cell membrane remains functional.

Furthermore, Leucinostatin A did not show any inhibitory effect on protein synthesis in a cell-free system derived from L1210 cells. nih.gov This finding is crucial as it indicates that the compound does not directly target the ribosomal machinery or other soluble factors essential for protein translation. Instead, the inhibition of protein synthesis is likely a downstream effect of the membrane damage caused by Leucinostatin A. nih.gov The initial interaction of the drug with membrane phospholipids is proposed to be the primary event leading to a cascade of cellular dysfunctions, including the cessation of protein synthesis. nih.gov

Molecular Target Identification Beyond ATP Synthase (Exploratory Research)

While the primary molecular target of Leucinostatin A is widely recognized as the Fₒ component of mitochondrial ATP synthase nih.gov, research suggests its biological activities may extend beyond this. Leucinostatin A acts as a weak ionophore, facilitating the transport of monovalent and divalent cations across both plasma membranes of T lymphocytes and artificial membranes. agscientific.com This ionophoretic activity points to a broader interaction with cellular membranes that is not solely confined to the inhibition of ATP synthase.

At lower concentrations, Leucinostatin A specifically inhibits the mitochondrial ATP synthase, leading to a hyperpolarization of the inner mitochondrial membrane. nih.govresearchgate.net However, at higher concentrations (e.g., >200 nM), it acts as an uncoupling agent, dissipating the mitochondrial membrane potential. nih.govacs.org This dual-action mechanism suggests that while ATP synthase is a high-affinity target, at elevated concentrations, Leucinostatin A's interaction with the lipid bilayer of the mitochondrial membrane becomes more pronounced, leading to a general increase in proton leakage.

Spectrum of Biological Activities of Leucinostatin A, Hydrochloride Pre Clinical and in Vitro Studies

Leucinostatin (B1674795) A, hydrochloride, originally isolated from the fungus Purpureocillium lilacinum, is a lipopeptide antibiotic that has garnered research interest for its broad antimicrobial properties. plos.orgresearchgate.net In various research models, it has shown potent inhibitory action against fungi, gram-positive bacteria, and protozoa. nih.govacs.org Its mechanism of action is multifaceted but often involves interaction with and disruption of cellular membranes and key mitochondrial functions. nih.govacs.org

Anti-Microbial Activity and Mechanisms in Research Models

Leucinostatin A's antimicrobial effects are attributed to its unique chemical structure, which includes several uncommon amino acid residues and a lipid component. researchgate.net This structure allows it to interfere with fundamental cellular processes in susceptible organisms.

Leucinostatin A exhibits notable antifungal properties. researchgate.net Research indicates its activity against various yeasts and filamentous fungi. The primary mechanism for its antifungal action involves the specific targeting of mitochondrial ATP synthase. researchgate.netacs.org By inhibiting this enzyme, Leucinostatin A disrupts the primary energy production pathway of the fungal cell. researchgate.netacs.org

Leucinostatin A has demonstrated activity against pathogenic yeasts. researchgate.net While specific inhibitory concentrations for Candida albicans are noted in broader studies, research into related leucinostatin compounds has shown that new lipopeptides derived from the leucinostatin family display effective antibiotic properties against the human pathogen Cryptococcus neoformans. researchgate.net The mechanism for this activity is consistent with the inhibition of the yeast mitochondrial ATP synthase, which Leucinostatin A achieves in the nanomolar range. acs.org

A significant finding in the study of Leucinostatin A is its inhibitory effect against oomycetes, which are destructive plant pathogens. plos.orgresearchgate.net Bioassays have confirmed that leucinostatins A and B are active against Phytophthora infestans, the causative agent of potato late blight, and Phytophthora capsici. plos.orgresearchgate.net This activity is directly linked to the production of leucinostatins by the source fungus, P. lilacinum. plos.orgnih.gov

Table 1: In Vitro Activity of Leucinostatins Against Oomycetes

Compound Target Organism Observed Effect Citation
Leucinostatin A & B Phytophthora infestans Growth inhibition plos.orgresearchgate.net

The leucinostatin family of peptides shows moderate to significant activity against Gram-positive bacteria. medchemexpress.com Studies on related compounds, such as Leucinostatin D, confirm this biological activity. medchemexpress.com While comprehensive minimum inhibitory concentration (MIC) data for Leucinostatin A is limited, the general activity of the compound class is well-established in research literature.

Table 2: Antibacterial Spectrum of the Leucinostatin Family

Compound Family Target Bacteria Type Representative Species Citation

Perhaps the most potent biological activity of Leucinostatin A observed in research models is its effect against protozoan parasites. nih.govnih.gov It has been described as one of the most powerful antiprotozoal compounds discovered, with particular hypersusceptibility noted in pathogens like Trypanosoma brucei. researchgate.netnih.gov

Leucinostatin A is exceptionally potent against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov In vitro studies have reported remarkably low IC₅₀ values, indicating high efficacy. acs.orgnih.gov

Table 3: In Vitro Potency of Leucinostatin A against Trypanosoma brucei

Compound IC₅₀ Value (nM) Research Model Citation
Leucinostatin A 2.8 T. brucei nih.gov

The mechanism of action in T. brucei is complex. At lower concentrations, Leucinostatin A acts as a specific inhibitor of mitochondrial ATP synthase. acs.org At higher concentrations, it also functions as a pmf-dissipating agent, effectively uncoupling the mitochondrial membrane potential. acs.org The primary site of its antiprotozoal action is the destabilization of the inner mitochondrial membrane. nih.govnih.gov

Crucially, studies on the potential for drug resistance have yielded promising results. In one study, long-term sublethal exposure of T. brucei to leucinostatin derivatives over 200 passages did not produce any signs of resistance. nih.govnih.gov Furthermore, a screening of 12,000 mutants also failed to identify any resistant strains, suggesting a low propensity for resistance development to this class of compounds. nih.govnih.gov

Antiprotozoal Activity in Research Models

Activity against Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum

Leucinostatin A has demonstrated significant antiprotozoal activity against several parasites responsible for major human diseases. nih.gov Screening of peptide antibiotics identified leucinostatins as having the most potent activity against trypanosomes, the causative agents of human African trypanosomiasis (sleeping sickness). plos.org Its efficacy extends to the intracellular trypanosomatid parasites Trypanosoma cruzi (which causes Chagas disease) and Leishmania donovani (which causes visceral leishmaniasis), inhibiting them in the nanomolar range, while the host mammalian cells are affected at higher micromolar concentrations. nih.gov

The compound is also active against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov Research indicates that leucinostatins can inhibit the transmission of P. falciparum to mosquitoes by targeting the parasite's mitochondria. nih.gov Synthetic derivatives of Leucinostatin A have shown similar potent antiprotozoal activity, in some cases surpassing standard drugs like miltefosine (B1683995) and benznidazole (B1666585) in terms of IC50 values. nih.gov

Table 1: In Vitro Antiprotozoal Activity of Leucinostatin A

Parasite Species Disease IC50 (nM)
Trypanosoma brucei rhodesiense Sleeping Sickness 3.3
Trypanosoma cruzi Chagas Disease 1.6
Leishmania donovani Leishmaniasis 56
Plasmodium falciparum Malaria 4.1

Data sourced from in vitro assays against various pathogenic protozoa. nih.gov

Anti-Cancer Activity in Cell-Based and Pre-clinical Models

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Leucinostatin A, hydrochloride has demonstrated notable cytotoxic and antiproliferative effects across a range of cancer cell lines in laboratory settings. researchgate.net Its activity has been observed against various tumor types, including prostate and pancreatic cancers, as well as leukemia and HeLa cells. researchgate.netmedkoo.com

A key finding is its potent inhibition of human prostate cancer cell proliferation, particularly when these cells are grown in a co-culture system with prostate stromal cells (PrSC). caymanchem.comglpbio.com In this more physiologically relevant model, Leucinostatin A exhibits a strong inhibitory effect. researchgate.net The cytotoxicity of Leucinostatin A has also been documented in human pancreatic cancer cell lines, especially under nutrient-deprived conditions, a trait linked to its impact on mitochondrial function. nih.govfigshare.com

Table 2: In Vitro Cytotoxicity of Leucinostatin A against Various Cancer Cell Lines

Cell Line Cancer Type Condition IC50
DU-145 Prostate Cancer Co-cultured with PrSC 0.045 µg/mL
PANC-1 Pancreatic Cancer Glucose-deprived medium Selectively cytotoxic
BxPC-3 Pancreatic Cancer Glucose-deprived medium Selectively cytotoxic
PSN-1 Pancreatic Cancer Glucose-deprived medium Selectively cytotoxic
PK-8 Pancreatic Cancer Glucose-deprived medium Selectively cytotoxic

Data compiled from in vitro studies. researchgate.netcaymanchem.comglpbio.com

Modulation of Tumor-Stroma Interactions in Prostate Cancer Models

A significant aspect of Leucinostatin A's anti-cancer activity is its ability to modulate the interaction between tumor cells and the surrounding stromal tissue. researchgate.netfrontiersin.org In prostate cancer, the tumor microenvironment, particularly prostate stromal cells (PrSC), plays a crucial role in stimulating cancer cell growth, often through the secretion of growth factors. mdpi.comcornell.edu

Research has shown that Leucinostatin A inhibits the growth of human prostate cancer DU-145 cells more effectively when they are co-cultured with PrSC than when they are grown alone. plos.orgresearchgate.net The mechanism behind this is the specific inhibition of Insulin-like Growth Factor I (IGF-I) expression and secretion from the prostate stromal cells. researchgate.netnih.gov By reducing the availability of this key growth factor in the tumor microenvironment, Leucinostatin A effectively suppresses the proliferation of the prostate cancer cells that depend on it. researchgate.netresearchgate.net This effect was confirmed in pre-clinical xenograft models, where Leucinostatin A significantly suppressed tumor growth only when cancer cells were co-injected with stromal cells. researchgate.net

Selective Activities in Triple-Negative Breast Cancer Subtypes (e.g., LAR)

Leucinostatin A and its analogues have demonstrated selective activity against specific subtypes of triple-negative breast cancer (TNBC), a particularly aggressive form of the disease. nih.govnih.gov Studies have shown that leucinostatins exhibit selective cytostatic effects in cell lines representing the luminal androgen receptor (LAR) subtype of TNBC, such as MDA-MB-453 and SUM185PE cells. nih.gov The LAR subtype is characterized by the expression of the androgen receptor and is often resistant to conventional chemotherapy. mdpi.comd-nb.info

The mechanism for this selective activity is linked to the inhibition of the mTORC1 signaling pathway in the sensitive LAR subtype cells. nih.govacs.org This inhibition appears to be a direct consequence of Leucinostatin's effect on mitochondrial function. The selective impediment of mTORC1 signaling and subsequent growth inhibition in LAR cells can be replicated by other inhibitors of mitochondrial ATP synthase, highlighting a key vulnerability in this specific breast cancer subtype. nih.gov

Inhibition of Mitochondrial Respiration in Cancer Cells

Leucinostatin A exerts its biological effects, including its anti-cancer activity, primarily through the disruption of mitochondrial function. toku-e.comnih.gov It is a potent inhibitor of mitochondrial respiration. sci-hub.st Specifically, Leucinostatin A has been identified as a direct and high-affinity inhibitor of mitochondrial F1Fo-ATP synthase, the enzyme responsible for the final step of ATP production through oxidative phosphorylation. nih.govvulcanchem.com

At low nanomolar concentrations, Leucinostatin A specifically inhibits ATP synthesis. nih.govvulcanchem.com This action leads to a decrease in the oxygen consumption rate in cancer cells. sci-hub.st At higher concentrations, it can also act as an uncoupler of oxidative phosphorylation, further disrupting the mitochondrial membrane potential. nih.govnih.gov This dual inhibitory effect on cellular energy production is a key mechanism behind its cytotoxicity, particularly in cancer cells that are highly dependent on mitochondrial respiration. sci-hub.stmdpi.com The cytotoxicity of Leucinostatin A in pancreatic cancer cells under nutrient-deprived conditions has been directly correlated with its inhibition of mitochondrial respiration. nih.gov

Phytotoxic Effects in Plant Models

In addition to its antimicrobial and anti-cancer properties, Leucinostatin A exhibits phytotoxic activity, indicating it can be harmful to plants. plos.org This broad bioactivity is a characteristic feature of the leucinostatin family of peptide mycotoxins. toku-e.com

Laboratory studies using disc assays have demonstrated its inhibitory effects against various plant-associated fungi and bacteria, such as Pyricularia oryzae (rice blast fungus) and Xanthomonas oryzae (bacterial blight of rice). glpbio.com Furthermore, research into the biosynthetic pathway of leucinostatins in the fungus Purpureocillium lilacinum has highlighted a new bioactivity: the inhibition of growth of plant-parasitic oomycetes, including Phytophthora infestans (late blight of potato and tomato) and Phytophthora capsici (vegetable blight). plos.org The accumulation of such antibiotic compounds in soil can potentially inhibit plant growth and performance. d-nb.info

Immunomodulatory Research

Pre-clinical and in vitro studies have revealed that this compound possesses distinct immunomodulatory properties, primarily centered on the suppression of T lymphocyte activation. This activity is intrinsically linked to its function as a weak ionophore.

Research has demonstrated that Leucinostatin A acts as an ionophore, facilitating the transport of both monovalent and divalent cations across the plasma membrane of T lymphocytes and artificial membranes. nih.govlinkgroup.hu This disruption of ion gradients is a key mechanism underlying its immunosuppressive effects.

In vitro investigations have shown that Leucinostatin A does not affect the proliferation of resting mouse thymocytes or human peripheral blood lymphocytes, as measured by thymidine (B127349) uptake. linkgroup.hu However, it significantly inhibits the activation of these T lymphocytes when stimulated by agents such as tetradecanoyl-phorbol-acetate (TPA) or through the T-cell receptor (TCR) using an anti-CD3 antibody. linkgroup.hu This inhibition is reported to be dose-dependent. linkgroup.hu

The suppressive effect on T-cell activation occurs at concentrations similar to those at which Leucinostatin A exerts its ionophoretic activity, suggesting a direct link between the two phenomena. linkgroup.hu While the precise molecular interactions are complex, the alteration of intracellular cation concentrations is understood to interfere with the signaling pathways essential for lymphocyte activation and proliferation.

A study on a synthetic derivative of Leucinostatin A, referred to as peptide 6027, also indicated immunomodulatory potential by demonstrating an impairment in the in vitro proliferation and viability of mouse splenocytes, with a notable effect on lipopolysaccharide (LPS)-stimulated B cells.

The following table summarizes the key findings from a pivotal study on the immunosuppressive effects of Leucinostatin A on T lymphocyte proliferation.

Cell TypeActivatorCompoundConcentration RangeObserved Effect
Mouse ThymocytesTPALeucinostatin ADose-dependentInhibition of proliferation
Human Peripheral Blood LymphocytesAnti-CD3 AntibodyLeucinostatin ADose-dependentInhibition of proliferation
Mouse ThymocytesNone (Resting)Leucinostatin ANot SpecifiedNo significant change in proliferation
Human Peripheral Blood LymphocytesNone (Resting)Leucinostatin ANot SpecifiedNo significant change in proliferation

This table is based on data reported in the study by Csermely et al. (1994), which states that the half-maximal inhibition of T-cell activation occurs in a concentration range similar to that of its ionophoretic effects. linkgroup.hu

Advanced Research Methodologies and Techniques Utilized in Leucinostatin A, Hydrochloride Studies

Cell-Based Assays and Co-culture Systems for Biological Evaluation

Cell-based assays are fundamental in assessing the biological effects of Leucinostatin (B1674795) A. bmglabtech.com These assays provide a biologically relevant context to study cellular responses to the compound. nuvisan.com For instance, the cytotoxicity of Leucinostatin A has been evaluated against various cell lines, including human pancreatic cancer cells and triple-negative breast cancer (TNBC) cells. sci-hub.stnih.gov A notable finding is the selective cytostatic activity of leucinostatins in TNBC cells representing the luminal androgen receptor (LAR) subtype. nih.gov

Co-culture systems, which involve growing different cell types together, have been particularly insightful. sygnaturediscovery.com They help to mimic the tumor microenvironment and study the interplay between cancer cells and surrounding stromal cells. sygnaturediscovery.comresearchgate.net Research has shown that Leucinostatin A can inhibit the growth of DU-145 human prostate cancer cells, but interestingly, this effect is observed when the cancer cells are co-cultured with prostate stromal cells. researchgate.netglpbio.com This suggests that Leucinostatin A's anticancer activity, in this context, is mediated by its influence on the interaction between tumor and stromal cells. researchgate.net Specifically, it was found to suppress the expression of insulin-like growth factor-I (IGF-I) in the stromal cells, thereby inhibiting cancer cell proliferation. researchgate.net

Furthermore, studies have utilized cell-based assays to investigate the compound's effects under different nutrient conditions. For example, Leucinostatin A exhibited preferential cytotoxicity against human pancreatic cancer cell lines when they were cultured in a glucose-deprived medium, highlighting the compound's impact on cellular metabolism. researchgate.net

Biochemical and Biophysical Characterization of Molecular Interactions

Understanding the direct molecular interactions of Leucinostatin A is crucial to deciphering its mechanism of action. A variety of biochemical and biophysical techniques have been employed for this purpose.

ATP Synthesis and Oxygen Consumption Assays

A significant focus of Leucinostatin A research has been its effect on mitochondrial function. Assays measuring ATP synthesis and oxygen consumption have been pivotal in this area. nih.govnih.gov High-resolution oxygen consumption measurements have been conducted on both mammalian cells and protozoan parasites like Trypanosoma brucei. nih.gov

These studies have revealed a dual mechanism of action for Leucinostatin A. At lower concentrations (below 200 nM), it acts as a specific inhibitor of mitochondrial ATP synthase, leading to a decrease in oxygen consumption as ATP synthesis is blocked. nih.govacs.org However, at higher concentrations, it can induce uncoupling of oxidative phosphorylation, causing a restoration of oxygen consumption. nih.gov This inhibitory effect on ATP synthase has been observed in enzymes from various sources, including human, bovine, and yeast mitochondria. researchgate.net The inhibition of ATP synthase is considered a key factor in the compound's toxicity. nih.gov

The Seahorse XF Cell Mito Stress Test is a specific technology used to measure key parameters of mitochondrial function, including the oxygen consumption rate. sci-hub.st This has been instrumental in demonstrating that Leucinostatin A suppresses mitochondrial respiration. sci-hub.st

Liposome-Based Assays for Membrane Interactions

Liposomes, or artificial membrane vesicles, serve as excellent models to study how Leucinostatin A interacts with and affects cell membranes. nih.govd-nb.info These assays have shown that the peptide can increase membrane permeability by facilitating the transport of cations. d-nb.info

Fourier Transform Infrared Spectroscopy (FTIR) has been used in conjunction with liposome-based assays to determine the nature of peptide-membrane interactions. nih.gov These studies suggest that the way Leucinostatin A interacts with the membrane is dependent on its concentration, the fluidity of the lipid bilayer, and the type of liposome (B1194612) used. nih.gov It has been observed that Leucinostatin A can undergo concentration-dependent self-aggregation within the lipid bilayer, which in turn affects membrane fluidity and can lead to the formation of pores. d-nb.info

Other liposome-based assays, such as the calcein (B42510) leakage assay and those measuring the translocation of phospholipids (B1166683) like phosphatidylinositol, have provided further evidence for the membrane-destabilizing effects of Leucinostatin A and its derivatives. nih.govd-nb.info

Microscopy Techniques for Cellular Effects

Microscopy techniques are invaluable for visualizing the morphological and ultrastructural changes in cells induced by Leucinostatin A. Both electron microscopy and confocal microscopy have been utilized to this end.

Electron microscopy provides high-resolution images that have been used to demonstrate that the primary site of action for leucinostatins is the destabilization of the inner mitochondrial membrane. d-nb.info This technique allows for a detailed examination of cellular structures and has been crucial in studying the effects of nanoparticles in combination with other treatments. mdpi.com

Confocal microscopy, often used for live-cell imaging, allows researchers to observe cellular processes in real-time. nih.gov This has been applied to study the effects of Leucinostatin A on cell morphology and to track the localization of fluorescently labeled molecules within the cell. nih.govresearchgate.net Correlative light and electron microscopy (CLEM) combines the advantages of both techniques, linking dynamic information from fluorescence microscopy with high-resolution ultrastructural details from electron microscopy. nih.gov

Genetic Manipulation and Genomic Approaches in Producing Organisms

The biosynthesis of Leucinostatin A is a complex process carried out by various fungi, including Purpureocillium lilacinum (formerly Paecilomyces lilacinus). nih.govnih.gov Genome mining and genetic manipulation have been powerful tools to unravel the genetic basis of its production. plos.orgresearchgate.net

By sequencing the genomes of producing strains, researchers have identified the leucinostatin biosynthetic gene cluster (lcs cluster). nih.govplos.org This cluster contains the core gene, lcsA, which encodes a non-ribosomal peptide synthetase (NRPS) responsible for assembling the peptide backbone of leucinostatin. nih.govnih.gov

Genetic manipulation techniques, such as gene disruption and overexpression, have been employed to validate the function of genes within the lcs cluster. nih.govjmicrobiol.or.kr For example, creating disruption mutants has helped to propose a putative biosynthetic pathway for Leucinostatin A. nih.gov Furthermore, overexpressing a specific transcription factor, lcsF, was shown to increase the production of Leucinostatins A and B by 1.5-fold compared to the wild-type strain. nih.gov Comparing gene expression levels under leucinostatin-inducing and non-inducing culture conditions has also helped to identify the genes involved in its biosynthesis. nih.govplos.org

Proteomic and Metabolomic Approaches for Target and Pathway Discovery

Proteomics and metabolomics are "omics" technologies that provide a global view of the proteins and metabolites in a biological system, respectively. mdpi.comuliege.be These approaches are increasingly being used to identify the molecular targets and pathways affected by compounds like Leucinostatin A. nih.govnih.gov

Differential Affinity Chromatography (DAC) coupled with mass spectrometry is a proteomic technique that has been used to identify proteins that bind to a derivative of Leucinostatin A. researchgate.net This method helps to pinpoint potential molecular targets of the compound in both pathogenic organisms and host cells. researchgate.net By identifying these binding partners, researchers can gain insights into the compound's mechanism of action and potential off-target effects. researchgate.net

Metabolomics, which analyzes the complete set of small-molecule metabolites, can reveal how Leucinostatin A alters the metabolic state of a cell. uliege.benih.gov This is particularly relevant given the compound's effects on mitochondrial function and energy metabolism. By comparing the metabolic profiles of treated and untreated cells, scientists can identify dysregulated metabolic pathways, providing a deeper understanding of the compound's physiological impact. nih.gov

Table of Research Findings for Leucinostatin A

Research AreaMethodologyKey FindingsReferences
Biological EvaluationCell-Based & Co-culture AssaysSelective cytostatic activity in LAR-subtype TNBC cells. Inhibition of prostate cancer growth in co-culture with stromal cells via suppression of IGF-I. nih.govnih.govresearchgate.netglpbio.com
Molecular InteractionsATP Synthesis & Oxygen Consumption AssaysInhibits mitochondrial ATP synthase at low concentrations (&lt;200 nM) and uncouples oxidative phosphorylation at higher concentrations. nih.govnih.govacs.org
Liposome-Based AssaysIncreases membrane permeability to cations and causes concentration-dependent self-aggregation within the lipid bilayer. nih.govd-nb.info
Cellular EffectsElectron & Confocal MicroscopyDestabilizes the inner mitochondrial membrane. d-nb.info
BiosynthesisGenetic Manipulation & Genomic ApproachesIdentification of the leucinostatin biosynthetic gene cluster (lcs) and the core NRPS gene (lcsA). Overexpression of transcription factor lcsF increases production. nih.govnih.govplos.org
Target DiscoveryProteomic & Metabolomic ApproachesDifferential Affinity Chromatography identified proteins that bind to a leucinostatin derivative, suggesting potential molecular targets. researchgate.net

Structural Modeling and Molecular Dynamics Simulations

Computational methods, including structural modeling and molecular dynamics (MD) simulations, are powerful tools for investigating the conformational dynamics and interaction mechanisms of complex biomolecules like Leucinostatin A at an atomic level. These techniques provide insights that are often inaccessible through experimental methods alone, aiding in the elucidation of structure-activity relationships (SAR) and mechanisms of action.

Elucidating Enzyme-Substrate Interactions

Molecular dynamics simulations have been instrumental in understanding the enzymatic modifications of the leucinostatin scaffold. For instance, the N-methylation of the C-terminus of leucinostatins by the N-methyltransferase LcsG was investigated using MD simulations. researchgate.netuliege.be These simulations were crucial in demonstrating how the terminal nitrogen atom of the leucinostatin molecule docks within the enzyme's active site. researchgate.netuliege.be The simulations revealed that the targeted nitrogen atom positions itself between two key active site residues, D368 and D395, facilitating the methyl transfer from the co-factor S-adenosyl methionine (SAM). researchgate.netuliege.be This computational approach, combined with site-directed mutagenesis and in vitro assays, provided a detailed model of the catalytic mechanism for this iterative N-methylation process. researchgate.netuliege.be

Table 1: Parameters for Molecular Dynamics Simulation of LcsG-Leucinostatin Interaction
ParameterDescription/ValueReference
EnzymeLcsG (N-methyltransferase) researchgate.netuliege.be
SubstrateLeucinostatin precursor researchgate.netuliege.be
Key Active Site ResiduesD368, D395 researchgate.netuliege.be
Simulation GoalTo model the docking of the target nitrogen atom between the catalytic aspartate residues. researchgate.netuliege.be
Primary FindingMD simulations confirmed a plausible catalytic mechanism where the substrate's terminal nitrogen is positioned for methylation by the conserved SAM-binding pocket. researchgate.netuliege.be

Understanding Structure-Activity Relationships and Membrane Interactions

Structural modeling is a cornerstone of SAR studies, helping to rationalize why certain structural modifications enhance or diminish biological activity. In the case of Leucinostatin A and its synthetic derivatives, understanding the three-dimensional structure is key to its function. nih.gov Experimental techniques like circular dichroism (CD) spectrometry, which inform computational models, have shown that a helical secondary structure is a critical feature for the potent antiprotozoal activity of leucinostatin derivatives. nih.gov For example, N-methylation of a specific leucine (B10760876) amide bond was found to disable helix formation, leading to a significant drop in anti-parasitic activity. nih.gov

Computational studies are also vital for exploring the striking differences in activity and toxicity between Leucinostatin A and its synthetic analogue, lefleuganan (B10860345). acs.org Although both are potent antiprotozoal agents, Leucinostatin A specifically inhibits the mitochondrial ATP synthase, a trait not shared by lefleuganan. acs.org Structural and computational investigations help to identify the specific molecular moieties responsible for this difference in target inhibition. acs.orgbikaken.or.jp The hydroxyleucine residue at position 7 in Leucinostatin A has been identified as a key moiety responsible for the specific inhibition of ATP synthase and the associated systemic toxicity. acs.org

Furthermore, MD simulations are employed to model the interaction of leucinostatins with biological membranes, which is central to their mode of action. nih.govnih.gov These simulations can model how the peptide inserts into and destabilizes lipid bilayers, such as the inner mitochondrial membrane. nih.govnih.gov By simulating the peptide in the presence of model membranes (e.g., composed of phospholipids like POPC or POPG), researchers can observe the initial stages of membrane disruption at an atomic resolution. nih.gov This approach helps to explain experimental findings that leucinostatins form ionophores in liposomes and cause a loss of mitochondrial membrane potential. researchgate.net

Table 2: Key Structural Features and Their Modeled Impact on Leucinostatin A Activity
Structural Feature / ModificationObserved/Simulated EffectPrimary ConsequenceReference
Helical Secondary StructureMaintained in active derivatives.Essential for antiprotozoal activity. nih.gov
Hydroxyleucine at Position 7Identified as the key moiety for specific ATP synthase inhibition.Contributes to higher mammalian cytotoxicity compared to derivatives lacking it. acs.org
N-methylation of Leucine AmideDisrupts the helical conformation.Results in a massive decrease in anti-parasitic activity. nih.gov
Interaction with Lipid BilayersSimulations show insertion and destabilization of the membrane.Causes membrane potential collapse and energetic uncoupling, contributing to antiprotozoal efficacy. acs.orgnih.govresearchgate.net

Challenges and Future Research Directions for Leucinostatin A, Hydrochloride

Strategies for Enhancing Selectivity and Reducing Unwanted Biological Effects in Research

A significant challenge in the research of Leucinostatin (B1674795) A is its broad range of biological activities, which can lead to off-target effects. nih.gov Strategies to enhance its selectivity are crucial for its development as a specific research tool. One key approach involves structural modification to dissociate its desired activities from its toxic effects.

A notable example is the development of lefleuganan (B10860345), a synthetic analog of Leucinostatin A. nih.gov Lefleuganan retains potent antiprotozoal activity but exhibits significantly reduced cytotoxicity compared to the parent compound. nih.govacs.org This was achieved by identifying and modifying the specific structural moieties responsible for toxicity. nih.gov Research has pinpointed the hydroxyleucine residue at position 7 of Leucinostatin A as a key determinant of its inhibitory effect on mitochondrial ATP synthase and its systemic toxicity. nih.govacs.org By replacing this residue, as in the case of lefleuganan, the acute toxicity is greatly diminished, making it a more selective agent for research and potential therapeutic development. nih.govacs.orgresearchgate.net

Another strategy to improve selectivity is to target specific cellular pathways. For instance, Leucinostatin A has been shown to inhibit the growth of certain cancer cells by modulating tumor-stromal cell interactions. researchgate.net Specifically, it reduces the expression of insulin-like growth factor-I (IGF-I) in prostate stromal cells, which in turn suppresses the growth of prostate cancer cells. researchgate.net This finding suggests that designing Leucinostatin A derivatives that specifically target signaling pathways within the tumor microenvironment could enhance selectivity and reduce systemic effects. researchgate.net

Furthermore, the use of drug delivery systems, such as nanospheres, represents a promising strategy. researchgate.netmdpi.com Encapsulating Leucinostatin A in nanospheres could potentially improve its therapeutic index by enabling targeted delivery to specific cells or tissues, thereby minimizing exposure to healthy cells and reducing unwanted biological effects. mdpi.com

Overcoming Research Barriers in Analog Development

The development of Leucinostatin A analogs is hampered by several research barriers, primarily related to the complexity of its chemical synthesis and the challenge of identifying structure-activity relationships.

The synthesis of Leucinostatin A and its derivatives is a complex and costly process. nih.govacs.org This is largely due to the presence of several uncommon amino acid residues, such as (2S,3R,4R)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) and β-hydroxyleucine. nih.govacs.org The synthesis of the AHMOD side chain, in particular, is a significant challenge. nih.govacs.org To overcome this, researchers have focused on developing simplified analogs that replace complex moieties like AHMOD with more synthetically accessible groups without compromising biological activity. nih.gov For example, derivatives have been created where the AHMOD side chain is replaced with an n-octyl or ethyl cyclohexyl moiety, which in some cases, resulted in equal or even greater activity. nih.gov

Another barrier is the difficulty in elucidating the precise structure-activity relationships (SAR) for Leucinostatin A's diverse biological effects. nih.gov While the hydroxyleucine at position 7 has been identified as crucial for ATP synthase inhibition and toxicity, the roles of other residues are less understood. nih.govacs.org Alanine (B10760859) scanning has been employed to demonstrate the importance of certain amino acid components, including the second leucine (B10760876) from the N-terminus. researchgate.net Systematic synthesis and biological evaluation of a wide range of analogs are necessary to build a comprehensive SAR model. nih.gov This will enable the rational design of new derivatives with improved selectivity and potency.

The low yield of naturally occurring leucinostatin analogs also presents a challenge for research. nih.gov Often, these analogs are produced in trace amounts, making their isolation and structural elucidation difficult. nih.gov Pooling fractions from different fungal isolates has been one strategy to obtain sufficient quantities for analysis. nih.gov Furthermore, advanced analytical techniques such as high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and various forms of nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the structures of these low-yield analogs. nih.gov

Development of Leucinostatin A, Hydrochloride as Research Probes or Tools

Leucinostatin A and its derivatives have significant potential for development as research probes and biochemical tools to investigate various cellular processes. embrapa.br Their ability to specifically interact with and modulate the function of key cellular components makes them valuable for studying biological pathways.

One of the most well-characterized activities of Leucinostatin A is its inhibition of mitochondrial ATP synthase. nih.govacs.org This makes it a useful tool for studying mitochondrial respiration and energy metabolism. nih.govnih.gov By using Leucinostatin A, researchers can dissect the role of ATP synthase in various physiological and pathological conditions. nih.govacs.org For example, it has been used to demonstrate that inhibition of ATP synthase can selectively impede mTORC1 signaling and inhibit the growth of certain subtypes of triple-negative breast cancer cells. nih.gov

Leucinostatin A can also serve as a probe to study tumor-stromal interactions. researchgate.net Its ability to inhibit the production of IGF-I from prostate stromal cells provides a tool to investigate the role of this signaling pathway in cancer progression. researchgate.net Derivatives of Leucinostatin A could be developed as more specific probes to explore the molecular mechanisms underlying these interactions. researchgate.net

Furthermore, the development of fluorescently labeled or biotinylated derivatives of Leucinostatin A could enable its use in a variety of biochemical and cell biology applications. Such probes could be used to visualize the subcellular localization of its targets, to identify binding partners through affinity purification, and to study the dynamics of its interactions with cellular components in real-time.

The use of Leucinostatin A as a co-inducer for heat shock protein 70 (Hsp70) in cultured cells suggests its potential as a tool to study cellular stress responses. otago.ac.nz This could be particularly valuable for investigating the mechanisms of proteostasis and the role of chaperones in health and disease. otago.ac.nz

Exploration of Novel Biological Activities and Therapeutic Applications in Pre-clinical Settings

Pre-clinical research continues to uncover novel biological activities and potential therapeutic applications for Leucinostatin A and its analogs. plos.org While its antimicrobial and anticancer properties are well-documented, recent studies have expanded its potential into new areas. researchgate.netmdpi.com

One promising area is its application as an antiprotozoal agent. nih.govnih.gov Leucinostatin A has shown potent activity against various trypanosomes, the parasites responsible for human African trypanosomiasis. plos.org The development of less toxic analogs like lefleuganan, which is in clinical development for cutaneous leishmaniasis, highlights the therapeutic potential of this class of compounds for treating parasitic diseases. nih.govacs.orgresearchgate.net

The discovery that leucinostatins can inhibit the growth of oomycetes like Phytophthora infestans and P. capsici opens up possibilities for their use in agriculture as bio-control agents. plos.orgnih.gov This finding provides a new strategy for managing these destructive plant pathogens. plos.org Overexpression of a transcription factor involved in the leucinostatin biosynthetic pathway has been shown to increase their production, which could be a viable approach for developing improved biocontrol strains of fungi like Purpureocillium lilacinum. plos.org

In the context of cancer, research is moving beyond direct cytotoxicity to explore more nuanced mechanisms of action. The ability of Leucinostatin A to modulate the tumor microenvironment by targeting stromal cells represents a novel therapeutic strategy. researchgate.net This approach could be particularly effective for cancers that are highly dependent on their surrounding stroma for growth and survival. researchgate.net Furthermore, the selective cytotoxic effects of leucinostatins in nutrient-deprived conditions, as seen in some pancreatic cancer cell lines, suggest a potential application in targeting the unique metabolic vulnerabilities of cancer cells. nih.gov

The antihypertensive effect of leucinostatin observed in rabbits suggests a potential role in cardiovascular research, although this area remains largely unexplored. mdpi.comresearchgate.net

Investigation of Resistance Mechanisms and Counter-Strategies in Pathogen Models

The emergence of resistance to antimicrobial agents is a major global health concern. nih.govnih.gov As Leucinostatin A and its derivatives are developed for potential therapeutic use against pathogens, it is crucial to investigate the mechanisms by which resistance might arise and to develop strategies to counteract it.

The primary mechanism of action of Leucinostatin A in many organisms is the inhibition of mitochondrial ATP synthase. nih.govacs.org Resistance could potentially develop through mutations in the ATP synthase enzyme that reduce the binding affinity of the drug. nih.gov Another possible mechanism is the upregulation of efflux pumps that actively transport the compound out of the cell. nih.gov Bacteria and fungi have been shown to utilize both target modification and active efflux as mechanisms of resistance to various antibiotics. nih.gov

Interestingly, long-term exposure of T. brucei to synthetic derivatives of Leucinostatin A did not lead to the development of resistance in one study. researchgate.net This suggests that the development of resistance to this class of compounds may be less frequent or occur through more complex mechanisms than for other antimicrobial agents.

Counter-strategies to overcome potential resistance could include:

Combination Therapy: Using Leucinostatin A derivatives in combination with other antimicrobial agents that have different mechanisms of action could reduce the likelihood of resistance developing.

Development of Analogs with Multiple Targets: Designing analogs that interact with multiple cellular targets could make it more difficult for pathogens to develop resistance through a single mutation.

Inhibition of Resistance Mechanisms: Co-administering Leucinostatin A derivatives with compounds that inhibit efflux pumps or other resistance mechanisms could restore their efficacy against resistant strains.

Further research is needed to systematically investigate the potential for resistance to Leucinostatin A in various pathogen models. This would involve generating resistant strains in the laboratory, identifying the genetic and biochemical basis of resistance, and testing the efficacy of different counter-strategies. Understanding these mechanisms is essential for the long-term viability of leucinostatins as therapeutic agents.

Q & A

Q. How can Leucinostatin A hydrochloride be isolated from mixtures containing Leucinostatin B, and what analytical methods validate its purity?

Leucinostatin A hydrochloride (C₆₁H₁₁₁N₁₁O₁₃·HCl) is isolated via silica gel and alumina column chromatography. Post-separation, thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm confirm purity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) further validate structural integrity, distinguishing it from Leucinostatin B by molecular weight (C₆₁H₁₀₉N₁₁O₁₃·HCl) and subtle spectral differences .

Q. What experimental models are suitable for studying Leucinostatin A's induction of heat shock protein 70 (Hsp70)?

Canine retinal pigment epithelial (RPE) cells are a validated model. Cells are cultured, stressed with arsenite (30–40 μM), and treated with Leucinostatin A (1–5 μg/mL). Hsp70 expression is quantified via immunocytochemistry (e.g., anti-Hsp70 antibodies) and flow cytometry. Co-activation of heat shock factor 1 (HSF1) is confirmed using luciferase reporter assays under the Hsp40 promoter .

Q. How does glucosylation of Leucinostatin A by endophytic fungi influence its bioactivity?

Glucosylation by fungi like Acremonium sp. modifies Leucinostatin A’s structure, reducing host toxicity while retaining antimicrobial activity. This is studied via comparative bioassays (e.g., antifungal disk diffusion) and structural analysis (LC-HRESI-MS/MS) to correlate glycosylation patterns with bioactivity .

Advanced Research Questions

Q. What molecular mechanisms underlie Leucinostatin A's role in HSF1 activation and Hsp70 co-induction?

Leucinostatin A enhances HSF1 trimerization and DNA-binding activity. Methodologically, chromatin immunoprecipitation (ChIP) assays identify HSF1 binding to Hsp70 promoters. Knockdown experiments (siRNA targeting HSF1) in RPE cells confirm dependency. Dose-response curves (0.5–10 μg/mL) and time-lapsed Western blotting track Hsp70 dynamics .

Q. How can CRISPR-Cas9 elucidate the genetic regulation of Leucinostatin A biosynthesis in Purpureocillium lilacinum?

Target the lcsL transcription regulator gene using CRISPR-Cas9 to generate knockout strains. Compare leucinostatin yields via HPLC and LC-MS in wild-type vs. mutants. RNA-seq identifies downstream biosynthetic genes (e.g., nonribosomal peptide synthetases), validated by qRT-PCR .

Q. What contradictions exist in Leucinostatin A's reported bioactivities, and how can they be resolved experimentally?

Discrepancies in cytotoxicity profiles (e.g., tumor-selective vs. broad toxicity) may arise from cell-type-specific uptake or impurity in mixtures. Resolve by:

  • Purifying Leucinostatin A to >98% purity (preparative HPLC).
  • Conducting comparative cytotoxicity assays (MTT/ATP assays) across cell lines (e.g., cancer vs. primary cells).
  • Validating membrane permeability via fluorescently labeled derivatives .

Q. Which advanced spectroscopic techniques are critical for characterizing Leucinostatin A's structure-function relationships?

  • MALDI-TOF-IMS : Directly visualizes spatial distribution on fungal colonies and identifies structural variants (e.g., leucinostatin Z) .
  • 2D NMR (COSY, NOESY) : Resolves conformational dynamics and hydrogen-bonding networks influencing antimicrobial activity .
  • X-ray crystallography : Determines absolute configuration of chiral centers, critical for synthetic analog design .

Methodological Best Practices

Q. How should researchers design dose-response studies for Leucinostatin A in inflammatory disease models?

  • Use in vitro models (e.g., LPS-stimulated macrophages) with Hsp70 ELISA and cytokine profiling (IL-6, TNF-α).
  • Apply logarithmic dosing (0.1–50 μg/mL) to identify EC₅₀.
  • Validate in vivo using murine models of uveitis, monitoring Hsp70 via intravitreal fluorophore-conjugated antibodies .

Q. What strategies optimize Leucinostatin A stability in cell culture media?

  • Avoid prolonged exposure to serum-containing media (protease degradation).
  • Use low-temperature storage (−80°C in DMSO aliquots).
  • Pre-treat media with protease inhibitors (e.g., PMSF) for long-term assays .

Data Interpretation and Reproducibility

Q. How can researchers address batch-to-batch variability in Leucinostatin A bioactivity?

  • Standardize fermentation conditions (pH, temperature) for P. lilacinum.
  • Implement quality control (QC) protocols:
  • NMR fingerprinting to confirm structural consistency.
  • Bioactivity normalization using reference strains (e.g., Candida albicans inhibition zones) .

Q. What statistical approaches are recommended for analyzing Leucinostatin A's dual roles as an antibiotic and cytoprotectant?

  • Multivariate ANOVA to separate antibiotic effects (MIC/MBC) from cytoprotection (Hsp70 fold-change).
  • Dose-time-response surface modeling to identify synergistic/antagonistic thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.